Lrgils-NH2 (tfa)
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Overview
Description
LRGILS-NH2 (TFA) is a reverse-sequence peptide used as a control for SLIGRL-NH2, a protease-activated receptor-2 (PAR-2) agonist. This compound is primarily utilized in scientific research to study the effects and mechanisms of PAR-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LRGILS-NH2 (TFA) involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of LRGILS-NH2 (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
LRGILS-NH2 (TFA) primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to the absence of reactive functional groups susceptible to these processes .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
The primary product of interest is the peptide LRGILS-NH2 (TFA) itself, which is used as a control in various biological assays .
Scientific Research Applications
LRGILS-NH2 (TFA) is widely used in scientific research, particularly in the study of protease-activated receptors. Its applications include:
Chemistry: Used as a control peptide in studies involving peptide synthesis and characterization.
Industry: Utilized in the development of peptide-based assays and diagnostic tools.
Mechanism of Action
LRGILS-NH2 (TFA) acts as a control peptide for SLIGRL-NH2, which is a PAR-2 agonist. While SLIGRL-NH2 activates PAR-2, LRGILS-NH2 (TFA) does not, making it useful for distinguishing specific effects mediated by PAR-2 activation. The molecular targets and pathways involved include the activation of G-protein-coupled receptors and downstream signaling cascades that regulate various physiological responses .
Comparison with Similar Compounds
Similar Compounds
SLIGRL-NH2: A PAR-2 agonist that facilitates gastrointestinal transit.
LRGILS-NH2 acetate: Another form of LRGILS-NH2 with different solubility and stability properties
Uniqueness
LRGILS-NH2 (TFA) is unique in its role as a reverse-sequence control peptide, providing a valuable tool for researchers to differentiate between specific and non-specific effects in PAR-2 studies. Its high purity and well-defined sequence make it a reliable standard in various experimental setups .
Properties
Molecular Formula |
C31H57F3N10O9 |
---|---|
Molecular Weight |
770.8 g/mol |
IUPAC Name |
(2S,3S)-N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H56N10O7.C2HF3O2/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3;3-2(4,5)1(6)7/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34);(H,6,7)/t17-,18-,19-,20-,21-,23-;/m0./s1 |
InChI Key |
WAJZJSXRZQDBKL-DBYSMBDASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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